molecular formula C24H35N5O B4946497 N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-propan-2-yl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-propan-2-yl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4946497
M. Wt: 409.6 g/mol
InChI Key: XBEYZWIJPXJOPR-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-propan-2-yl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-propan-2-yl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the piperidine ring, the pyrazole ring, and the subsequent coupling of these rings with the pyridine moiety.

  • Formation of Piperidine Ring: : The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine. The reaction conditions often include the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide (DMF).

  • Formation of Pyrazole Ring: : The pyrazole ring can be synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. Common reagents for this reaction include hydrazine hydrate and acetylacetone, with the reaction typically carried out under reflux conditions in ethanol.

  • Coupling with Pyridine Moiety: : The final step involves the coupling of the piperidine and pyrazole rings with the pyridine moiety. This can be achieved through a nucleophilic substitution reaction, using a suitable leaving group, such as a halide, and a base, such as potassium carbonate, in a polar solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques, such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-propan-2-yl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Potassium carbonate in acetonitrile, sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-propan-2-yl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

  • Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

  • Pharmacology: : Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Industrial Chemistry: : The compound is explored for its potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.

  • Biological Research: : Studies investigate the compound’s effects on cellular processes, including its role in modulating enzyme activity and signal transduction pathways.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-propan-2-yl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

    Molecular Targets: The compound may target enzymes involved in metabolic pathways, receptors on cell surfaces, or intracellular signaling proteins.

    Pathways Involved: The compound can influence pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-propan-2-yl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

The unique combination of the piperidine, pyrazole, and pyridine moieties in this compound contributes to its distinct chemical and biological properties, setting it apart from these similar compounds.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-propan-2-yl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O/c1-18(2)22-14-23(27-26-22)24(30)29(17-20-6-5-11-25-15-20)16-19-9-12-28(13-10-19)21-7-3-4-8-21/h5-6,11,14-15,18-19,21H,3-4,7-10,12-13,16-17H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEYZWIJPXJOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)N(CC2CCN(CC2)C3CCCC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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